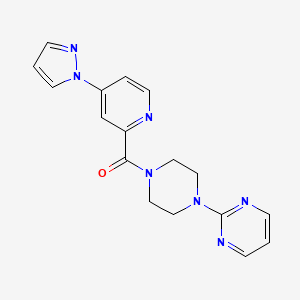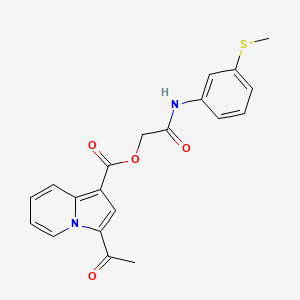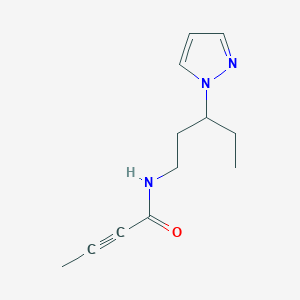![molecular formula C7H5ClN4O B2853724 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine CAS No. 114346-91-7](/img/structure/B2853724.png)
2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It contains a chloromethyl group attached to the 5-position of the 1,2,4-oxadiazole ring, which is further attached to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine” consists of a 1,2,4-oxadiazole ring attached to a pyrazine ring via a chloromethyl group . The exact crystal structure of this compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine” include its molecular weight (210.62), molecular formula (C9H8ClN3O), and its solid form . The specific melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Comprehensive Analysis of 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine Applications
The compound 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine is a derivative of 1,2,4-oxadiazole, which is known for its broad spectrum of biological activities. Below is a detailed analysis of its scientific research applications across various fields:
Agricultural Chemical Research
Antibacterial Agents for Crop Protection: The derivatives of 1,2,4-oxadiazole, including compounds similar to 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine, have shown strong antibacterial effects against pathogens like Xanthomonas oryzae, which cause diseases in crops such as rice . These compounds can serve as potential alternatives to traditional chemical pesticides, offering a new avenue for managing crop diseases and improving food security.
Antifungal Applications
Combatting Fungal Plant Pathogens: Research indicates moderate antifungal activity against Rhizoctonia solani, a significant threat to global agriculture . The application of such compounds could lead to the development of new fungicides that help control fungal diseases in crops, thereby safeguarding yields and reducing economic losses.
Nematocidal Activity
Addressing Nematode Infestations: The derivatives have exhibited nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . This suggests potential use in creating nematode control agents, which are crucial for protecting a wide range of plant species, including cereals and vegetables.
Antibacterial Research
Potential for Treating Bacterial Diseases: The antibacterial activity of these compounds, especially against bacterial strains affecting rice, highlights their potential in developing new antibacterial agents . This could be particularly beneficial for tackling bacterial leaf blight and bacterial leaf streaks in rice.
Material Sciences
Synthesis of Novel Materials: The crystal structure of 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine has been documented, which could be valuable for the design and synthesis of novel materials with specific properties .
Anticancer Research
Exploring Anticancer Properties: There is ongoing research into the anticancer evaluation of 1,2,4-oxadiazole derivatives . While specific data on 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine is not detailed, the general class of compounds shows promise in this field, indicating potential applications in cancer treatment research.
Safety and Hazards
Mécanisme D'action
Target of Action
1,2,4-oxadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit agricultural biological activities, including nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and nematocidal effects .
Propriétés
IUPAC Name |
5-(chloromethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZMMJVUGHLFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)
![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2853659.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)
